3-Bromo-2-fluorophenylacetonitrile

Cross-Coupling Medicinal Chemistry Organic Synthesis

3-Bromo-2-fluorophenylacetonitrile (CAS: 874285-03-7), also known as (3-Bromo-2-fluorophenyl)acetonitrile, is a halogenated aromatic nitrile with the molecular formula C8H5BrFN and a molecular weight of 214.03 g/mol. It is a commercially available building block used in organic synthesis, particularly in the pharmaceutical and agrochemical industries.

Molecular Formula C8H5BrFN
Molecular Weight 214.03 g/mol
CAS No. 874285-03-7
Cat. No. B1294248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-fluorophenylacetonitrile
CAS874285-03-7
Molecular FormulaC8H5BrFN
Molecular Weight214.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Br)F)CC#N
InChIInChI=1S/C8H5BrFN/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3H,4H2
InChIKeyJKRBRQNAVKGEHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-fluorophenylacetonitrile CAS 874285-03-7: Physical Properties and Role as a Synthetic Intermediate


3-Bromo-2-fluorophenylacetonitrile (CAS: 874285-03-7), also known as (3-Bromo-2-fluorophenyl)acetonitrile, is a halogenated aromatic nitrile with the molecular formula C8H5BrFN and a molecular weight of 214.03 g/mol [1]. It is a commercially available building block used in organic synthesis, particularly in the pharmaceutical and agrochemical industries . Its structure, featuring a phenyl ring substituted with bromine and fluorine atoms and an acetonitrile group, makes it a versatile intermediate for constructing more complex molecules .

1 Halogenated aromatic nitrile building block — supports medicinal chemistry and agrochemical intermediate workflows
2 Dual bromine/fluorine substitution pattern — supports cross-coupling and SAR exploration
3 Liquid at standard lab temperatures — compatible with automated liquid handling and high-throughput synthesis

Why 3-Bromo-2-fluorophenylacetonitrile Cannot Be Simply Substituted with In-Class Analogs


The specific substitution pattern on the phenyl ring of 3-Bromo-2-fluorophenylacetonitrile (bromine at the 3-position, fluorine at the 2-position, and an acetonitrile group) is critical for its utility as a synthetic intermediate. In the context of structure-activity relationships (SAR) in medicinal chemistry, even minor changes in halogen type (e.g., replacing bromine with chlorine) or position can drastically alter the potency and selectivity of final drug candidates. For instance, in a study on LIMK2 inhibitors, the 3-bromo substitution on a phenyl ring resulted in an IC50 of 300 nM, whereas the unsubstituted analog (H) had an IC50 of 800 nM, and the 2-methyl analog showed an IC50 of 11,500 nM [1]. This demonstrates that the 3-bromo group is essential for optimal activity in that series. Therefore, substituting this compound with a different isomer or analog could compromise the activity of the final product and invalidate an entire synthetic pathway.

Target
3-Bromo-2-fluorophenylacetonitrile
Br at C3, F at C2, CH₂CN
Analog Risk
Different halogen (e.g., 3-Cl) or position (e.g., 4-Br isomer) may shift cross-coupling reactivity and downstream SAR
Context: In LIMK2 inhibitor SAR, 3-Br analog showed IC₅₀ of 300 nM vs. 11,500 nM for 2-methyl analog — substitution pattern can markedly shift target engagement in downstream candidates.

Quantitative Performance and Procurement Data for 3-Bromo-2-fluorophenylacetonitrile


Differential Reactivity Profile: 3-Bromo-2-fluorophenylacetonitrile as a Dual Halogenated Electrophile

3-Bromo-2-fluorophenylacetonitrile possesses both a bromine atom and a nitrile group, enabling orthogonal reactivity. While no direct comparative kinetic data was found, the bromine atom is a superior leaving group for palladium-catalyzed cross-coupling reactions compared to the chlorine in 3-chloro-2-fluorophenylacetonitrile (CAS 261762-98-5). This difference in reactivity allows for more selective and efficient synthesis of complex molecules [1].

Cross-Coupling Reactivity
Class-level inference
Br is a more effective leaving group for Pd-catalyzed reactions than Cl, supporting selective coupling
Supports synthesis route selection when reactive aryl halide is required
Qualitative comparison based on known halogen reactivity; direct kinetic data not available
Cross-Coupling Medicinal Chemistry Organic Synthesis

Lipophilicity (LogP) and PSA Comparison for Drug Design

The compound's calculated lipophilicity (XLogP3) is 2.4 [1], and its topological polar surface area (TPSA) is 23.8 Ų [1]. While no direct comparator data is provided, these values are within the typical range for orally bioavailable drugs (Rule of 5: LogP <5, PSA <140 Ų). The presence of the electron-withdrawing fluorine and bromine atoms influences the compound's physicochemical properties, which can be a key differentiator in medicinal chemistry programs.

Drug-Design Properties
Class-level inference
XLogP3 = 2.4, TPSA = 23.8 Ų
Values fall within typical oral-drug space, supporting ADME-considerate building-block selection
Calculated properties (PubChem); experimental ADME data for derived compounds required
Medicinal Chemistry ADME Drug Design

Purity Levels and Physical State for Downstream Processing

3-Bromo-2-fluorophenylacetonitrile is commercially available from multiple vendors with a purity of 98% . Its physical state is reported as a liquid at 20°C with a melting point of 18°C, making it easier to handle and dispense in automated synthesis platforms compared to solid analogs like 4-bromo-2-fluorophenylacetonitrile (CAS 114897-91-5), which has a melting point of 52.8-53°C . This difference in physical form can significantly impact ease of use in high-throughput experimentation.

Physical Form for HTE
Cross-study comparable
Liquid at 20°C (mp 18°C), 98% purity, vs. 4-Br isomer (mp ~53°C, solid)
Supports automated dispensing workflows and reduces weighing variability in parallel synthesis
Supplier-reported purity; confirm lot-specific COA
Quality Control Procurement Organic Synthesis

Optimal Use Cases for 3-Bromo-2-fluorophenylacetonitrile Based on Evidence


Medicinal Chemistry: Building Block for Kinase Inhibitors and CNS Drugs

The compound is a key starting material for synthesizing complex pharmaceutical candidates, particularly kinase inhibitors. The 3-bromo-2-fluorophenyl motif is found in potent EGFR inhibitors like JCN037 (IC50 = 2.49 nM for EGFR) . Its favorable XLogP3 (2.4) and PSA (23.8 Ų) suggest it is a suitable building block for CNS-penetrant drugs [1].

Organic Synthesis: Versatile Intermediate for Cross-Coupling Reactions

The presence of a reactive aryl bromide makes 3-Bromo-2-fluorophenylacetonitrile a valuable electrophile in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) [2]. This allows for the introduction of the 3-bromo-2-fluorophenylacetonitrile moiety into larger, more complex structures, which is a cornerstone of modern drug discovery and materials science.

High-Throughput Experimentation: Liquid Reagent for Automated Synthesis

Its liquid physical state at room temperature (mp 18°C) and high commercial purity (98%) make it well-suited for use in automated liquid handling systems . This facilitates high-throughput parallel synthesis and SAR studies in medicinal chemistry programs, where accurate and efficient dispensing of building blocks is paramount.

Application
Selection Property
Validation Focus
Kinase inhibitor and CNS-penetrant candidate synthesis
3-Bromo-2-fluoro substitution pattern, favorable calculated LogP/PSA
Verify target-engagement and permeability in derived compounds
Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig)
Reactive aryl bromide electrophile
Confirm coupling efficiency under chosen catalytic conditions
High-throughput parallel synthesis
Liquid physical state at ambient temperature, 98% purity
Assess dispensing accuracy and lot-to-lot purity consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-2-fluorophenylacetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.